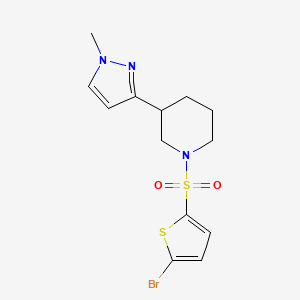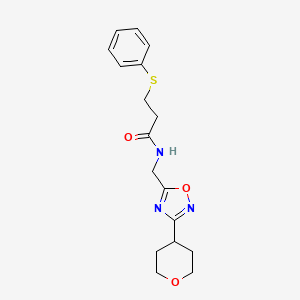
1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a thiourea core, with various functional groups attached. These could include a 2,5-dimethoxyphenyl group, a 4-methylpiperazin-1-yl group, and a phenylpropan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Dual 5-HT1A/SSRI Activities
The compound 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is related to a class of compounds synthesized for dual serotonin receptor (5-HT1A) and serotonin reuptake inhibitor (SSRI) activities. These compounds were designed based on drug design strategies targeting the 5-HT1A receptor and serotonin transporter (5-HTT), indicating potential applications in the development of treatments for disorders related to the serotonergic system, such as depression and anxiety (Li, Zhang, Zhou, & Liu, 2008).
Antimicrobial and Antipsychotic Potential
Another avenue of research involves the synthesis of derivatives with a focus on antimicrobial and antipsychotic effects. For example, compounds with modifications in the piperazinyl and thiourea groups have been developed to evaluate their neuroleptic and antimicrobial activities. This includes exploration into the synthesis of thieno[2,3-b][1,5]benzoxazepines and their analogues, which show promise as potent antipsychotic drugs with potential applications in treating psychiatric disorders (Kohara et al., 2002).
Antibacterial Agents
Research into the development of new antibacterial agents has led to the synthesis of arylpiperazinyl oxazolidinones with diversified N-substituents, including thiourea, demonstrating in vitro activities against resistant Gram-positive strains such as MRSA and VRE. These findings suggest potential applications in addressing antibiotic resistance, a growing concern in healthcare (Jang et al., 2004).
Anticancer Research
In the field of cancer research, new asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects on cancer cells, including Ehrlich carcinoma and K562 human leukemia cells. The inhibitory activities of these compounds on DNA topoisomerases I and II-alpha highlight their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGZONQJYIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)
![6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2972071.png)





![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)


![3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972084.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2972085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)